molecular formula C17H25N3O3S B3437998 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE

Cat. No.: B3437998
M. Wt: 351.5 g/mol
InChI Key: REAPZAKDUSEOSX-UHFFFAOYSA-N
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Description

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidino group, an imidazolidinyl moiety, and a sulfonyl group attached to a methylphenyl ring. It is typically a white to pale yellow crystalline solid with good solubility in organic solvents .

Preparation Methods

The synthesis of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an imidazolidine derivative under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a piperidine derivative to form the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. For instance, it can act as a blocker of potassium channels, altering the electrical activity of cells and tissues. This interaction can lead to various physiological effects, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar compounds to 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE include:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)24(22,23)20-12-11-19(14-20)17(21)13-18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPZAKDUSEOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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